physicochemical properties of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole
physicochemical properties of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole
Introduction
In the landscape of modern chemical and pharmaceutical research, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. This guide provides a comprehensive technical overview of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, a substituted N-phenylpyrrole. This class of compounds, featuring an electron-rich pyrrole ring directly linked to a sterically hindered aromatic system, holds potential as a scaffold in medicinal chemistry and materials science. The strategic placement of ethyl and methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance, which can profoundly influence the molecule's conformation, reactivity, and intermolecular interactions.
This document is structured to provide researchers, scientists, and drug development professionals with not only the core data associated with this molecule but also the underlying experimental and logical frameworks required for its comprehensive characterization. We will delve into its fundamental properties, spectroscopic signature, and the detailed, validated protocols necessary to determine these characteristics in a laboratory setting.
Core Physicochemical Properties
The foundational physicochemical parameters of a molecule govern its behavior in various environments, from reaction vessels to biological systems. While specific experimental data for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is not extensively reported in public literature, this section outlines its key computed and known identifiers, and the significance of each property.
| Property | Data | Significance & Field Insights |
| CAS Number | 918667-49-9 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification of the chemical substance. |
| Molecular Formula | C₁₃H₁₅N | Confirms the elemental composition of the molecule. This is a primary data point verified by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 185.26 g/mol | The mass of one mole of the substance. It is a critical parameter for all stoichiometric calculations in synthesis and for quantitative analysis. |
| Melting Point | Not available in literature. | A key indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C). Impurities lead to a depressed and broader melting range. |
| Boiling Point | Not available in literature. | Indicates the temperature at which the vapor pressure of the liquid equals the external pressure. It is a crucial property for purification by distillation. |
| Solubility | Not available in literature. | The "like dissolves like" principle suggests this compound, with its significant hydrocarbon character, will exhibit low aqueous solubility but good solubility in nonpolar organic solvents like hexane and toluene, and moderate solubility in polar aprotic solvents like acetone. |
| LogP (Octanol/Water) | Computationally predicted to be >3. | The partition coefficient (LogP) is a measure of lipophilicity. A value greater than 3, similar to the related compound 1-(2-ethylphenyl)-1H-pyrrole (LogP 3.04), indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the substituted aromatic ring. Key expected signals include:
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Ethyl Group: A triplet (for the -CH₃) and a quartet (for the -CH₂-).
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Methyl Group: A singlet.
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Pyrrole Ring: Two distinct signals, likely multiplets or broad singlets, in the 6-7 ppm region. The symmetry of the pyrrole ring is broken by the N-substituent.
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Phenyl Ring: A set of multiplets in the aromatic region (approx. 7-7.5 ppm).
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¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms.
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Aliphatic Region (0-50 ppm): Signals for the ethyl and methyl carbons.
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Aromatic/Heterocyclic Region (100-150 ppm): Signals for the four pyrrole carbons and the six phenyl carbons. The carbons bearing the alkyl substituents will be distinct from the others.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
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C-H Stretching (Aromatic/Heterocyclic): Absorption bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Absorption bands just below 3000 cm⁻¹.
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C=C Stretching (Aromatic/Pyrrole): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Bands typically found in the 1300-1360 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems.
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The conjugated system formed by the pyrrole and phenyl rings is expected to produce characteristic absorption bands in the UV region, likely between 200-300 nm. The exact λ_max will be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
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High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the molecular formula (C₁₃H₁₅N) by providing a highly accurate mass measurement.
Experimental Methodologies
The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination. The following sections provide detailed, step-by-step methodologies for characterizing 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole.
Workflow for Physicochemical Characterization
The overall process for characterizing a novel compound follows a logical progression from basic identification to detailed property measurement.
Caption: A logical workflow for the synthesis and comprehensive physicochemical characterization of a novel compound.
Protocol 1: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities depress and broaden this range. The capillary method is a standard technique that ensures uniform and controlled heating.
Methodology (Capillary Method):
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Sample Preparation:
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Ensure the compound is a fine, dry powder. If necessary, crush any crystals using a mortar and pestle.
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Press the open end of a capillary tube into the powder.
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Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing. The packed sample height should be 2-3 mm.
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Apparatus Setup (e.g., Mel-Temp):
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Insert the packed capillary tube into the sample holder of the melting point apparatus.
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If the approximate melting point is unknown, perform a rapid preliminary heating (10-20°C/min) to get a rough estimate.
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Allow the apparatus to cool at least 20°C below the estimated melting point.
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Measurement:
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Using a fresh sample, begin heating at a slow, controlled rate (approx. 1-2°C per minute) starting about 20°C below the expected melting point.
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the entire sample has completely melted.
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The melting point is reported as the range T₁ - T₂.
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Protocol 2: Boiling Point Determination
Causality: The boiling point is the temperature where a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique suitable for small sample volumes, which relies on observing the equilibrium between vapor and liquid phases.
Methodology (Thiele Tube Method):
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Sample Preparation:
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Add 0.5 mL of the liquid sample to a small test tube.
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Place a capillary tube (sealed at one end) into the test tube with the open end down.
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Apparatus Setup:
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Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), so the sample is immersed but the rubber band is above the oil level.
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Measurement:
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Gently heat the side arm of the Thiele tube with a microburner. This design promotes uniform heat circulation.
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Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air and then the sample's vapor exit the tube.
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Heat until a continuous and rapid stream of bubbles is observed, then remove the heat.
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As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube. Record this temperature.
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Record the barometric pressure, as boiling point is pressure-dependent.
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Protocol 3: Equilibrium Solubility Determination
Causality: Determining equilibrium solubility is crucial for understanding a compound's behavior in solution, which is fundamental for formulation and bioavailability studies. The shake-flask method is considered the gold standard as it ensures that a true equilibrium is reached between the solid and dissolved states.
Methodology (Shake-Flask Method):
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Preparation of Saturated Solution:
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Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed glass vial.
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Place the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C).
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Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid at the end of this period is essential.
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Phase Separation:
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After agitation, allow the vials to stand to let the excess solid settle.
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Carefully withdraw a sample of the supernatant using a syringe.
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Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.
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Quantification:
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Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
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Data Reporting:
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Report the solubility in units of mg/mL or mol/L at the specified temperature and in the specified solvent.
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Protocol 4: Spectroscopic Analysis
Causality: Each spectroscopic technique provides unique and complementary structural information. Proper sample preparation is paramount to obtaining high-quality, interpretable spectra.
Methodology:
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NMR Spectroscopy:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
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Transfer the solution to a clean, dry NMR tube.
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If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
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Acquire ¹H, ¹³C, and other relevant 2D NMR spectra according to the instrument's standard operating procedures.
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FT-IR Spectroscopy:
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For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Collect a background spectrum of the empty ATR crystal first.
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Collect the sample spectrum and the instrument software will automatically ratio it against the background.
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UV-Vis Spectroscopy:
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Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
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Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
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Use a quartz cuvette and fill it with the solvent to be used as the blank reference.
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Record a baseline spectrum with the blank.
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Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).
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Relationship Between Spectroscopic Techniques
Different spectroscopic methods provide interconnected pieces of the structural puzzle.
